2'-Chloro-2'-deoxyuridine

Overview

Description

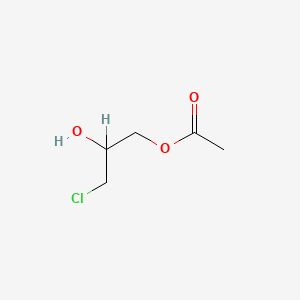

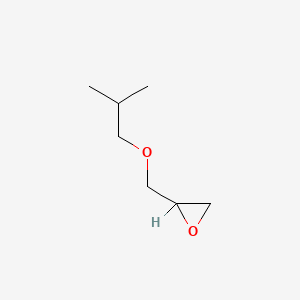

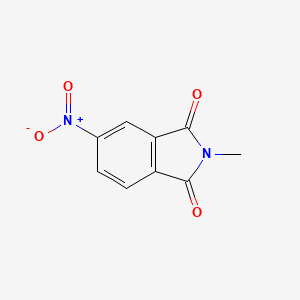

2'-Chloro-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C9H11ClN2O5 and its molecular weight is 262.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structure

- Molecular and Crystal Structure Analysis : The molecular and crystal structure of 2'-Chloro-2'-deoxyuridine has been determined using three-dimensional X-ray data. This research reveals that its conformational parameters are similar to other pyrimidine nucleoside structures, which is significant for understanding its properties in various applications (Suck, Saenger, & Hobbs, 1972).

Applications in Genome Modification

- Potential Genome Modification Component : 5-Chloro-2'-deoxyuridine has been explored as a component of a chemically modified genome, particularly focusing on its impact on duplex stability and DNA polymerase incorporation properties. This includes its successful combination with 7-deaza-2'-deoxyadenosine for stable duplex formation and synthesis of long constructs (Eremeeva, Abramov, Marlière, & Herdewijn, 2016).

Antiviral Research

- Antiviral Agent Synthesis : Synthesis of compounds like 5-(5-bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine, derivatives of 2'-deoxyuridines, have demonstrated potent activity against herpes simplex virus type 1 and varicella-zoster virus. These findings suggest potential antiviral applications of this compound related compounds (Wigerinck et al., 1991).

Chemical Reaction Analysis

- Chemical Reaction Study with Cysteine : Research on 5-Chloro-2'-deoxyuridine's reaction with cysteine reveals it doesn't react appreciably at pH 7 but forms 5-(cystein-S-yl)-2'-deoxyuridine at pH 12. This study helps understand the chemical behavior of this compound under different conditions (Pal, 1978).

Mechanism of Action

Target of Action

2’-Chloro-2’-deoxyuridine is a purine nucleoside analog . Its primary targets are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the biosynthesis of DNA, making them important targets for antitumor activity .

Biochemical Pathways

The compound affects the pathways related to DNA synthesis and uracil metabolism . It leads to an increase in 2’-deoxyinosine production, a behavior previously seen in the presence of reactive oxygen species (ROS) stress . Increased 2’-deoxyuridine is also observed, suggesting changes in DNA damage and uracil metabolism .

Pharmacokinetics

It’s known that the compound is converted to deoxyuridine triphosphate during dna synthesis . More research is needed to fully understand the ADME properties of 2’-Chloro-2’-deoxyuridine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 2’-Chloro-2’-deoxyuridine’s action include the inhibition of DNA synthesis and induction of apoptosis . This leads to broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-2’-deoxyuridine. For instance, the enzymatic activity of 2’-deoxyribosyltransferase, which is involved in the synthesis of 2’-deoxyadenosine from 2’-deoxyuridine, was found to be optimal at 40°C and pH 6.5

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2’-Chloro-2’-deoxyuridine plays a crucial role in biochemical reactions, particularly in the context of DNA synthesis and repair. It is incorporated into DNA in place of thymidine, leading to the formation of DNA strands that contain 2’-Chloro-2’-deoxyuridine residues. This incorporation can interfere with the normal functioning of DNA polymerases and other enzymes involved in DNA replication and repair. For instance, 2’-Chloro-2’-deoxyuridine interacts with DNA polymerase, leading to the inhibition of DNA synthesis . Additionally, it can be phosphorylated by thymidine kinase to form 2’-Chloro-2’-deoxyuridine monophosphate, which can further be converted to di- and triphosphate forms, thereby participating in various biochemical pathways .

Cellular Effects

The effects of 2’-Chloro-2’-deoxyuridine on cellular processes are profound. It has been shown to induce cytotoxicity in various cell types by disrupting DNA synthesis and repair. In cancer cells, 2’-Chloro-2’-deoxyuridine incorporation into DNA can lead to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 2’-Chloro-2’-deoxyuridine into DNA can activate the DNA damage response pathway, leading to the upregulation of genes involved in DNA repair and apoptosis . Furthermore, it can alter cellular metabolism by affecting the balance of nucleotide pools, thereby influencing the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2’-Chloro-2’-deoxyuridine involves its incorporation into DNA and subsequent interference with DNA synthesis and repair processes. Upon entering the cell, 2’-Chloro-2’-deoxyuridine is phosphorylated by thymidine kinase to form 2’-Chloro-2’-deoxyuridine monophosphate, which is further converted to its di- and triphosphate forms . The triphosphate form is then incorporated into DNA by DNA polymerase, replacing thymidine. This incorporation can lead to the formation of DNA strands with altered structure and function, thereby inhibiting DNA synthesis and triggering the DNA damage response . Additionally, 2’-Chloro-2’-deoxyuridine can inhibit the activity of enzymes involved in DNA repair, such as uracil-DNA glycosylase, further exacerbating DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-2’-deoxyuridine can vary over time. The stability of 2’-Chloro-2’-deoxyuridine is influenced by factors such as temperature and pH, with higher temperatures and alkaline conditions leading to increased degradation . Over time, the incorporation of 2’-Chloro-2’-deoxyuridine into DNA can lead to cumulative DNA damage, resulting in long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 2’-Chloro-2’-deoxyuridine can lead to sustained DNA damage and apoptosis in cancer cells . In vivo studies have also demonstrated that the effects of 2’-Chloro-2’-deoxyuridine on cellular function can persist over extended periods, with long-term administration leading to significant cytotoxicity .

Dosage Effects in Animal Models

The effects of 2’-Chloro-2’-deoxyuridine in animal models are dose-dependent. At low doses, 2’-Chloro-2’-deoxyuridine can be incorporated into DNA without causing significant cytotoxicity . At higher doses, the incorporation of 2’-Chloro-2’-deoxyuridine into DNA can lead to severe DNA damage, resulting in cell cycle arrest and apoptosis . In animal models, high doses of 2’-Chloro-2’-deoxyuridine have been associated with toxic effects such as weight loss, hematological abnormalities, and organ toxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of 2’-Chloro-2’-deoxyuridine.

Metabolic Pathways

2’-Chloro-2’-deoxyuridine is involved in several metabolic pathways, primarily related to nucleotide metabolism. Upon entering the cell, 2’-Chloro-2’-deoxyuridine is phosphorylated by thymidine kinase to form 2’-Chloro-2’-deoxyuridine monophosphate, which can be further converted to its di- and triphosphate forms . These phosphorylated forms can be incorporated into DNA, leading to the disruption of DNA synthesis and repair . Additionally, 2’-Chloro-2’-deoxyuridine can affect the balance of nucleotide pools, thereby influencing the overall metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 2’-Chloro-2’-deoxyuridine within cells and tissues are mediated by various transporters and binding proteins. Upon entering the cell, 2’-Chloro-2’-deoxyuridine is transported to the nucleus, where it is incorporated into DNA . The distribution of 2’-Chloro-2’-deoxyuridine within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters . In vivo studies have shown that 2’-Chloro-2’-deoxyuridine can accumulate in rapidly dividing tissues, such as tumors, leading to selective cytotoxicity in cancer cells .

Subcellular Localization

The subcellular localization of 2’-Chloro-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into DNA . The incorporation of 2’-Chloro-2’-deoxyuridine into DNA can affect its activity and function, leading to the inhibition of DNA synthesis and repair . Additionally, 2’-Chloro-2’-deoxyuridine can interact with various nuclear proteins, such as DNA polymerases and repair enzymes, further influencing its subcellular localization and activity .

Properties

IUPAC Name |

1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTUXDQKWDTKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963868 | |

| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-04-2 | |

| Record name | 2'-Chloro-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ClUDP acts as a mechanism-based inactivator of RNR. [, , ] It mimics the natural substrate and binds to the enzyme's active site. RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. [, ] During this process, ClUDP undergoes enzymatic reactions that lead to the formation of 3'-keto-2'-deoxyuridine triphosphate (3'-keto-dUTP). [, ] 3'-keto-dUTP is unstable and decomposes into 2-methylene-3(2H)-furanone, which irreversibly alkylates the RNR enzyme, leading to its inactivation. [] This inactivation disrupts DNA synthesis and ultimately leads to cell death. []

ANone: While the provided research focuses heavily on the interaction of ClUDP with RNR, it does not explicitly detail its molecular formula, weight, or spectroscopic data. For detailed structural information, it is recommended to consult chemical databases and literature specifically dedicated to the chemical characterization of ClUDP.

A: Yes, research suggests that the type of halogen at the 2' position affects the transport of these modified nucleosides. While 2'-fluoro-2'-deoxyuridine effectively accelerates thymidine efflux from human erythrocytes, 2'-chloro-2'-deoxyuridine and 2'-bromo-2'-deoxyuridine show less pronounced effects. In contrast, 2'-iodo-2'-deoxyuridine does not impact thymidine efflux. [] This indicates that the size and electronegativity of the halogen substituent influence the interaction with the nucleoside transport mechanism.

A: Studies utilizing [3'-3H]ClUTP have provided valuable insights into the mechanism. When reacted with RNR in the presence of a reducing agent like NaBH4, [3H]-2'-deoxy-3'-ketouridine 5'-diphosphate is trapped. [] Analysis of the reduced ketone reveals that the hydrogen originally at the 3' position of ClUDP is transferred to the 2' position of 2'-deoxy-3'-keto-UDP. [] This confirms that RNR catalyzes a net 1,2-hydrogen shift during this process. []

A: Experiments with [3'-3H]ClUDP and prereduced RNR, as well as studies using oxidized RNR, indicate that the redox-active thiols of the RNR B1 subunit are not directly involved in the inactivation process by ClUDP. []

A: The research demonstrates that various 2'-halogenated ribo- and arabinonucleoside triphosphates can inactivate RNR. [] The presence of the 2'-halogen is essential for this inactivation as it initiates the formation of the 3'-keto-2'-deoxynucleotide intermediate, which subsequently decomposes into the enzyme-inactivating 2-methylene-3(2H)-furanone. [, ] The specific halogen used (fluorine, chlorine, etc.) can influence the partitioning between normal reduction to the deoxynucleotide and inactivation. [] For instance, 2'-fluoro-nucleotides primarily undergo normal reduction, while this compound triphosphate leans more towards inactivation. []

A: Studies show that the partitioning between normal reduction and inactivation by ClUDP is pH-dependent. At higher pH values, the formation of the normal reduction product (dUTP) increases. [] For example, with this compound triphosphate, increasing the pH from 6.1 to 8.3 led to a 2.8-fold increase in dUTP formation. [] This suggests that the protonation state of specific residues within the RNR active site influences the balance between these competing pathways.

A: Yes, recent research proposes that dideoxynucleosides might exert their effects through mechanisms beyond the commonly accepted DNA chain termination hypothesis. [] One proposed mechanism involves the initiation of inactivation at the RNR enzyme level, potentially impacting deoxynucleotide triphosphate (dNTP) pools. [] This is supported by observations of dNTP pool perturbations with AZT and in adenosine/coformycin experiments. [] Further investigation is needed to fully understand these alternative mechanisms and their implications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)